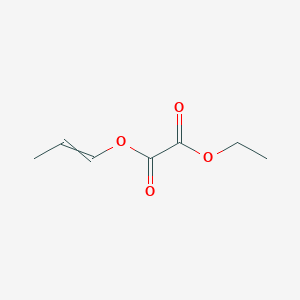

Ethyl prop-1-en-1-yl ethanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl prop-1-en-1-yl ethanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between ethyl prop-1-en-1-yl alcohol and ethanedioic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating under reflux conditions .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols with a catalyst.

Major Products

Hydrolysis: Ethyl prop-1-en-1-yl alcohol and ethanedioic acid.

Reduction: Ethyl prop-1-en-1-yl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl prop-1-en-1-yl ethanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: Another ester with similar properties but different applications.

Methyl butyrate: Known for its fruity odor and used in flavoring.

Ethyl propanoate: Similar structure but different reactivity and applications.

Uniqueness

Ethyl prop-1-en-1-yl ethanedioate is unique due to its specific structure, which imparts distinct reactivity and applications compared to other esters. Its ability to form stable esters with various nucleophiles makes it valuable in organic synthesis and industrial applications .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing ethyl prop-1-en-1-yl ethanedioate, and how can purity be confirmed?

Methodological Answer:

Synthesis typically involves esterification of prop-1-en-1-ol with ethanedioic acid in the presence of a dehydrating agent (e.g., sulfuric acid). Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the target compound. Purity validation should employ 1H/13C NMR to confirm molecular structure (e.g., characteristic vinyl proton shifts at δ 5.5–6.5 ppm and ester carbonyl signals at δ 165–175 ppm) and GC-MS to assess impurities. For crystalline samples, melting point analysis provides additional validation. Ensure reproducibility by documenting solvent ratios, catalyst concentrations, and reaction times, adhering to guidelines for experimental transparency .

Q. Basic: What spectral signatures (NMR, IR) are diagnostic for this compound?

Methodological Answer:

- NMR : The vinyl group (CH=CH2) appears as a doublet of doublets (δ 5.5–6.5 ppm) with coupling constants J = 10–17 Hz. Ester carbonyls (C=O) resonate at δ 165–175 ppm in 13C NMR. Ethyl groups show triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 4.1–4.3 ppm, CH2) signals.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (C=C stretch).

Cross-validate with HSQC and COSY experiments to resolve overlapping signals. Discrepancies should prompt re-examination of synthetic conditions or solvent effects .

Q. Advanced: How can SHELXL be optimized to refine the crystal structure of this compound when diffraction data is weak or incomplete?

Methodological Answer:

For low-resolution

Twinning Analysis : Use SHELXT for initial space-group determination and to identify twinning laws .

Restraints : Apply geometric restraints (bond lengths/angles) based on analogous structures to stabilize refinement.

ADPs : Refine anisotropic displacement parameters cautiously, prioritizing high-angle reflections.

Validation : Cross-check with PLATON (e.g., checkCIF) to identify missed symmetry or disorder. Document all constraints in the CIF file to ensure reproducibility .

Q. Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Multi-Technique Validation : Compare PXRD patterns with single-crystal data to rule out polymorphic discrepancies.

DFT Calculations : Use computational methods (e.g., Gaussian) to predict spectroscopic properties from the refined structure.

Error Analysis : Quantify uncertainties in crystallographic R factors and spectroscopic signal-to-noise ratios.

Replicate Experiments : Repeat synthesis and characterization under controlled conditions to isolate variables (e.g., solvent, temperature) .

Q. Advanced: What statistical approaches ensure reproducibility in kinetic studies of this compound’s reactivity?

Methodological Answer:

- DOE (Design of Experiments) : Use factorial designs to evaluate temperature, catalyst loading, and solvent effects.

- ANOVA : Test for significant differences between trial batches.

- Error Propagation : Calculate confidence intervals for rate constants derived from UV-Vis or HPLC kinetic traces.

- Sample Size Justification : Apply power analysis (α = 0.05, β = 0.2) to determine minimum replicates .

Q. Advanced: How to design experiments assessing the compound’s stability under varying thermal or photolytic conditions?

Methodological Answer:

Accelerated Stability Testing : Expose samples to controlled UV irradiation (e.g., 254 nm) or thermal stress (40–80°C) in inert atmospheres.

Analytical Monitoring : Use HPLC-PDA to track degradation products and TGA/DSC for thermal profiles.

Kinetic Modeling : Fit degradation data to Arrhenius or Eyring models to predict shelf-life.

Control Groups : Include inert reference compounds (e.g., ethyl acetate) to distinguish compound-specific degradation .

Q. Advanced: What ethical considerations apply when handling hazardous intermediates during synthesis?

Methodological Answer:

- Risk Assessment : Pre-screen reagents using GHS hazard codes ; implement fume hoods and PPE protocols.

- Waste Management : Neutralize acidic byproducts (e.g., sulfonic acids) before disposal.

- Informed Consent : For collaborative studies, document safety training for all personnel.

- Data Integrity : Report near-miss incidents transparently in supplementary materials .

Properties

CAS No. |

91915-02-5 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

1-O-ethyl 2-O-prop-1-enyl oxalate |

InChI |

InChI=1S/C7H10O4/c1-3-5-11-7(9)6(8)10-4-2/h3,5H,4H2,1-2H3 |

InChI Key |

MHYSVOXHVRKWTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OC=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.